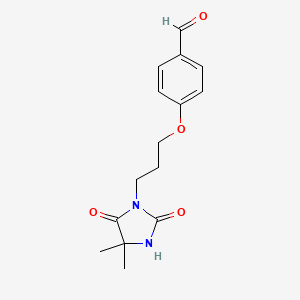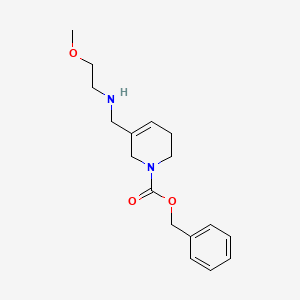![molecular formula C10H12F3NS B12314460 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, a methylsulfanyl group, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Backbone: This can be achieved through the reaction of an appropriate halide with ammonia or an amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine backbone can participate in substitution reactions, where the amine group can be replaced or modified using various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Reduced Derivatives: From reduction of the trifluoromethyl group.
Substituted Amines: From substitution reactions on the ethanamine backbone.
Scientific Research Applications
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation.
Biology and Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate due to its unique chemical structure.
Biological Probes: It can be used as a probe to study biological systems, particularly those involving sulfur and fluorine chemistry.
Industry
Agrochemicals: The compound may be used in the development of new pesticides or herbicides.
Polymers: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, while the methylsulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1-phenylethan-1-amine: Lacks the trifluoromethyl group.
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
Properties
Molecular Formula |
C10H12F3NS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
MVRBFXYRJBBGAB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
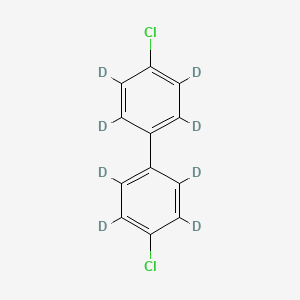
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
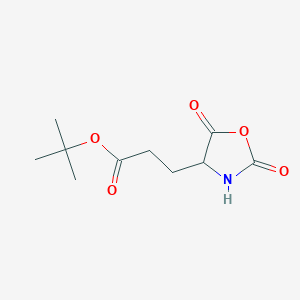
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
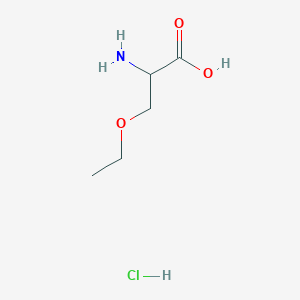

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
